2-[(2-Tosylethyl)thio]-4-(trifluoromethyl)-6-(4-methoxyphenyl)pyridine-3-carbonitrile
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Description
2-[(2-Tosylethyl)thio]-4-(trifluoromethyl)-6-(4-methoxyphenyl)pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C23H19F3N2O3S2 and its molecular weight is 492.53. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures have been used in the development of agrochemical and pharmaceutical compounds
Mode of Action
It’s worth noting that the compound contains a trifluoromethylpyridine (tfmp) group , which is known to bestow many of the distinctive physical–chemical properties observed in this class of compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to contribute to these properties .
Biochemical Pathways
The compound may be involved in the Suzuki–Miyaura (SM) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the coupling of two chemically differentiated fragments with the metal catalyst . .
Pharmacokinetics
The presence of a tfmp group in the compound might influence its pharmacokinetic properties
Result of Action
Compounds with similar structures have been used in the development of agrochemical and pharmaceutical compounds , suggesting that this compound may have similar effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the method of synthesis of TFMP derivatives, which this compound is a part of, can be influenced by the identity of the desired target compound . .
Properties
IUPAC Name |
6-(4-methoxyphenyl)-2-[2-(4-methylphenyl)sulfonylethylsulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19F3N2O3S2/c1-15-3-9-18(10-4-15)33(29,30)12-11-32-22-19(14-27)20(23(24,25)26)13-21(28-22)16-5-7-17(31-2)8-6-16/h3-10,13H,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIDALEPHRJBCMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCSC2=C(C(=CC(=N2)C3=CC=C(C=C3)OC)C(F)(F)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19F3N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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